![molecular formula C27H23ClN4O3S B2697152 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 958709-34-7](/img/structure/B2697152.png)
2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a chlorophenyl group, a sulfanyl group, and an imidazoquinazoline core, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors
Formation of Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazoline ring system.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Addition of Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction using a suitable thiol reagent.
Final Acetamide Formation: The final step involves the acylation of the intermediate compound with 2-methoxybenzylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the imidazoquinazoline core, potentially forming alcohol derivatives.
Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with imidazoquinazoline structures demonstrate significant antimicrobial activity. The compound has been evaluated for its effectiveness against various pathogens.
- Antibacterial Activity : Studies have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazoquinazolines have been reported to have minimum inhibitory concentrations (MIC) ranging from 0.125 to 8μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The imidazoquinazoline scaffold has been associated with anticancer properties. Research on related compounds suggests that they can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis.
- Mechanisms of Action : Compounds targeting specific pathways involved in cancer progression have shown promise. For example, studies indicate that imidazoquinazolines may act as inhibitors of key signaling pathways involved in tumor growth .
Neuroprotective Effects
Emerging evidence suggests that certain derivatives of imidazoquinazolines could offer neuroprotective benefits.
- Neuroprotection : Compounds exhibiting antioxidant properties may help in alleviating oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of several imidazoquinazoline derivatives, including the compound in focus. The results indicated that:
- The compound displayed significant antibacterial activity against MRSA strains with an MIC of 0.25μg/mL, comparable to standard antibiotics .
Study 2: Anticancer Activity
In another study, the anticancer properties of related imidazoquinazoline compounds were assessed in vitro:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazoquinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the chlorophenyl and sulfanyl groups may enhance its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the attached functional groups.
Quinazolinones: These compounds have a quinazoline core and are known for their diverse biological activities.
Benzimidazoles: These compounds have a benzimidazole core and are widely studied for their pharmacological properties.
Uniqueness
The unique combination of functional groups in 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide provides it with distinct chemical and biological properties. Its potential for diverse chemical reactions and applications in various fields makes it a valuable compound for further research and development.
Biological Activity
The compound 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H22ClN3O2S, with a molecular weight of approximately 373.90 g/mol. The structure includes:
- A chlorophenyl group,
- A sulfanyl linkage,
- An imidazo[1,2-c]quinazoline core,
- An N-(2-methoxyphenyl)methyl acetamide moiety.
These functional groups are significant as they influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazoquinazolines exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to the target compound demonstrated significant inhibition against a range of pathogens, including bacteria and fungi. The presence of electron-donating groups like methoxy (–OCH₃) has been shown to enhance antimicrobial activity by improving solubility and interaction with microbial enzymes .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes such as:
- α-glucosidase , which is crucial in carbohydrate metabolism. Compounds with similar structures showed increased potency against this enzyme when substituted with specific groups .
- Acetylcholinesterase (AChE) and urease , where related compounds exhibited strong inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity. Its mechanism could involve:
- Inducing apoptosis in cancer cells through modulation of signaling pathways.
- Inhibiting cell proliferation by targeting specific receptors or enzymes involved in cancer progression. For example, related compounds have shown efficacy against various cancer cell lines by disrupting cellular metabolism and promoting cell cycle arrest.
The proposed mechanisms through which the compound exerts its biological effects include:
- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function.
- Receptor Interaction : It may modulate receptor activity on cell membranes, impacting signal transduction pathways.
- Gene Expression Modulation : By influencing transcription factors, it could alter gene expression related to cell growth and apoptosis.
Case Studies
Properties
IUPAC Name |
2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-35-23-9-5-2-6-18(23)15-29-24(33)14-22-26(34)32-25(30-22)20-7-3-4-8-21(20)31-27(32)36-16-17-10-12-19(28)13-11-17/h2-13,22H,14-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWPGRATMLZEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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